![molecular formula C17H22N2O2 B268257 1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole, commonly known as ITPP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. ITPP is a small molecule that has been shown to increase the oxygen-carrying capacity of blood, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
ITPP works by binding to hemoglobin, the protein responsible for carrying oxygen in the blood. By binding to hemoglobin, ITPP alters the protein's structure, allowing it to release more oxygen into the tissues.
Biochemical and Physiological Effects:
Studies have shown that ITPP can increase the oxygen-carrying capacity of blood by up to 50%, making it a promising candidate for the treatment of various diseases. Additionally, ITPP has been shown to have anti-tumor effects, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ITPP is its ability to increase the oxygen-carrying capacity of blood, making it a promising candidate for the treatment of various diseases. However, one of the main limitations of ITPP is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of ITPP. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of ITPP and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and efficacy of ITPP in humans.
Synthesemethoden
ITPP can be synthesized using a variety of methods, including the reaction of 2-isopropylphenol with acetic anhydride to form 1-(2-isopropylphenoxy)acetyl chloride, which is then reacted with 3,4,5-trimethylpyrazole to form ITPP.
Wissenschaftliche Forschungsanwendungen
ITPP has been extensively studied for its potential applications in the field of medicine. Research has shown that ITPP can increase the oxygen-carrying capacity of blood, making it a promising candidate for the treatment of various diseases, including cancer and ischemia.
Eigenschaften
Produktname |
1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole |
---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
2-(2-propan-2-ylphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)15-8-6-7-9-16(15)21-10-17(20)19-14(5)12(3)13(4)18-19/h6-9,11H,10H2,1-5H3 |
InChI-Schlüssel |
BTBWYNJEWXHTGO-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C(=O)COC2=CC=CC=C2C(C)C)C |
Kanonische SMILES |
CC1=C(N(N=C1C)C(=O)COC2=CC=CC=C2C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.